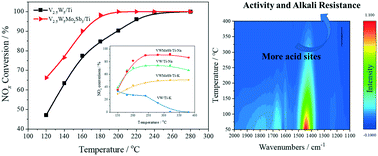Enhanced activity and alkali metal resistance in vanadium SCR catalyst via co-modification with Mo and Sb†
Catalysis Science & Technology Pub Date: 2021-05-04 DOI: 10.1039/D1CY00227A
Abstract
A series of V0.04W0.03MoxSby/TiO2 catalysts was prepared by impregnating various contents of Mo and Sb. The optimum V0.04W0.03Mo0.015Sb0.018/TiO2 catalyst exhibited enhanced SCR activity in a wide temperature range of 160–320 °C, together with excellent SO2 and H2O resistance. The addition of an appropriate amount of Mo and Sb could strengthen the alkali metal resistance of the V0.04W0.03/TiO2 catalyst. The Mo and Sb co-modified catalyst exhibited a large specific surface area. The XPS and EPR results confirmed the presence of abundant V4+ and Oβ on the modified catalyst. The TPR and TPD experiments revealed that the enhanced low-temperature redox ability and improved surface acidity played a key role in the superior catalytic activity and alkali metal resistance over the V0.04W0.03Mo0.015Sb0.018/TiO2 catalyst. The in situ DRIFTS results revealed that the reaction mechanism followed the E–R mechanism over the V0.04W0.03Mo0.015Sb0.018/TiO2 catalyst at 180 °C. Additionally, the inhibitory effect of K was mainly attributed to the destruction of the redox ability and surface acidity of the catalyst.


Recommended Literature
- [1] A new class of long-wavelength fluorophores: strong red fluorescence, convenient synthesis and easy derivation
- [2] The origin of global and macrocyclic aromaticity in porphyrinoids
- [3] Two-step conversion of Kraft lignin to nylon precursors under mild conditions†
- [4] Solvation of cholesterol in different solvents: a molecular dynamics simulation study
- [5] The crystal structure of tetrabutylammonium tetraiodotriargentate (C4H9)4NAg3I4; a chain structure with short Ag–Ag distances
- [6] Fluorescent carbon quantum dots, capacitance and catalysis active porous carbon microspheres from beer†
- [7] Thickness-dependent resistive switching in black phosphorus CBRAM†
- [8] Front cover
- [9] Determination of copper volumetrically by the iodine-thiocyanate method
- [10] Honeycomb scaffolds capable of achieving barrier membrane-free guided bone regeneration










